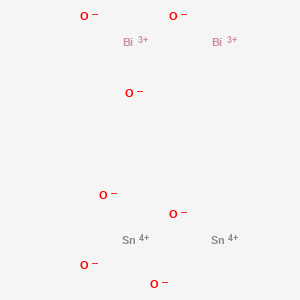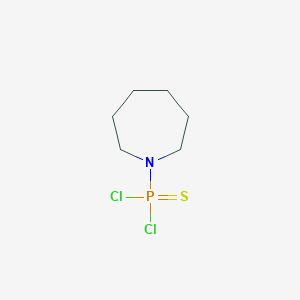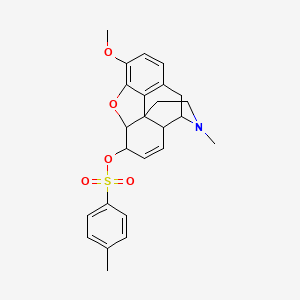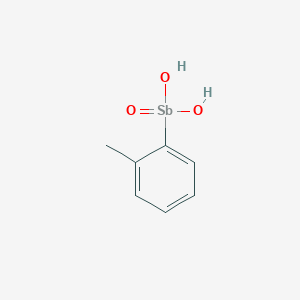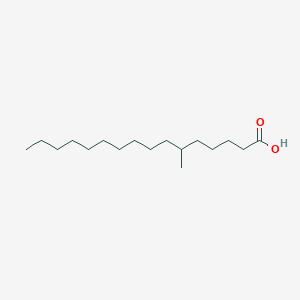![molecular formula C15H13NO4S B14718746 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene CAS No. 21309-10-4](/img/structure/B14718746.png)
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is an organic compound with the molecular formula C15H13NO4S. This compound is characterized by the presence of a nitro group, a sulfonyl group, and a phenylcyclopropyl moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration, which involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst . The sulfonyl group can be added via sulfonation, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The phenylcyclopropyl moiety is introduced through a Friedel-Crafts alkylation reaction, using a cyclopropyl halide and a Lewis acid catalyst .
Chemical Reactions Analysis
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The compound’s effects are mediated by its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar compounds to 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene include other nitrobenzene derivatives and sulfonyl-substituted benzenes . These compounds share similar chemical properties but differ in their specific functional groups and substituents. The unique combination of a nitro group, sulfonyl group, and phenylcyclopropyl moiety in this compound distinguishes it from other related compounds .
Similar Compounds
- Nitrobenzene
- 2-Nitrotoluene
- 4-Nitrobenzenesulfonic acid
- 2-Phenylcyclopropylamine
Properties
CAS No. |
21309-10-4 |
|---|---|
Molecular Formula |
C15H13NO4S |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-nitro-2-(2-phenylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C15H13NO4S/c17-16(18)13-8-4-5-9-14(13)21(19,20)15-10-12(15)11-6-2-1-3-7-11/h1-9,12,15H,10H2 |
InChI Key |
GYIBXWKIOAIMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


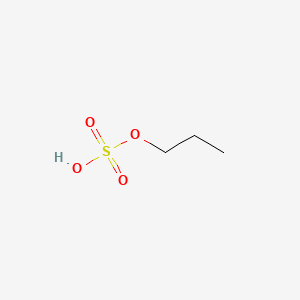

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


